N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by a unique combination of functional groups, including a cyanocyclopropyl group, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanocyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene with a cyanide source under basic conditions.
Synthesis of the Furan-3-yl Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Construction of the Thiazole Ring: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the cyanocyclopropyl, furan-3-yl, and thiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Halogenated thiazole compounds.
Scientific Research Applications
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclopropyl group can act as a bioisostere, mimicking the properties of other functional groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopropyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the furan ring.
N-(1-cyanocyclopropyl)-2-(thiophen-3-yl)-1,3-thiazole-4-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the cyanocyclopropyl group, in particular, can influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-7-12(2-3-12)15-10(16)9-6-18-11(14-9)8-1-4-17-5-8/h1,4-6H,2-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNMWKMCDYPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CSC(=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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